1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea
Description
The compound 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea is a thiourea derivative featuring three distinct substituents:
- A 2-(2,5-dimethylindol-3-yl)ethyl group, which contributes aromatic and hydrophobic interactions.
- A phenyl group at the N3 position, enhancing lipophilicity.
This structure combines aromatic, heterocyclic, and alkyl components, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-11-12-24-23(16-18)22(19(2)27-24)13-15-29(17-21-10-6-7-14-26-21)25(30)28-20-8-4-3-5-9-20/h3-12,14,16,27H,13,15,17H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQOELUSWUTIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CC=N3)C(=S)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-2-ylmethyl)thiourea is a complex organic compound notable for its potential biological activities. The compound features an indole ring system, a pyridine ring, and a thiourea moiety, which are known to interact with various biological targets. This article discusses the biological activity of this compound, supported by research findings and studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological effects of this compound are primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The indole and pyridine rings play a critical role in binding to these targets, potentially modulating their activity. This interaction could lead to various biological effects, including antibacterial, anticancer, and anti-inflammatory activities.
Antibacterial Activity
Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, a study reported that similar thiourea compounds demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains, including E. coli and S. aureus, ranging from 40 to 145 µg/mL . The presence of the thiourea moiety is believed to enhance interaction with bacterial cell surfaces, promoting antibacterial efficacy.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 40 | E. coli |
| Compound B | 50 | S. aureus |
| This compound | TBD | TBD |
Anticancer Activity
Thiourea derivatives have been explored for their anticancer properties. Studies have shown that compounds with similar structures effectively inhibit the growth of cancer cell lines. For example, IC50 values for related thiourea compounds ranged from 1.29 to 20 µM against various cancer types . This suggests that the compound may also exhibit promising anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 3 - 14 |
| Prostate Cancer | 7 - 20 |
| Pancreatic Cancer | <20 |
Antioxidant Activity
The antioxidant potential of thiourea derivatives has been documented, with some compounds showing strong activity against free radicals in assays like DPPH and ABTS. For instance, IC50 values for related compounds were reported at approximately 52 µg/mL for DPPH scavenging activity .
Study on Antimicrobial Properties
A study by Roxana et al. focused on synthesizing and evaluating the antimicrobial activities of various thiourea derivatives. They found that certain derivatives exhibited excellent antibacterial activity against E. coli with MIC values significantly lower than standard antibiotics . These findings suggest that the structural modifications in thiourea compounds can enhance their biological properties.
Study on Anticancer Mechanisms
Another research effort examined the mechanisms by which thiourea derivatives inhibit cancer cell proliferation. It was found that these compounds target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways . This highlights the potential of this compound in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Analogues from Evidence
The table below summarizes key thiourea derivatives and their structural/functional differences:
Key Differences and Implications
Substituent Effects on Physicochemical Properties
- Target Compound : The indole and pyridine groups increase molecular weight (425.56) compared to simpler derivatives like the compound (342.41). This may reduce solubility but enhance membrane permeability .
- Azetidinone Derivatives (): Bulky azetidinone and phenothiazine groups contribute to higher molecular weights (~450–500) and antibacterial activity, suggesting that steric bulk may enhance interactions with bacterial targets .
Electronic and Stereochemical Considerations
- Halogen and Nitro Substituents: In , nitro (7f) and chloro/fluoro (7j, 7k) groups improve antibacterial activity, likely via electron-withdrawing effects that enhance target binding .
- Stereochemistry: Compounds in (e.g., 1-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea) highlight the role of stereochemistry in biological activity. The target compound’s stereochemical configuration is unspecified, but its activity could depend on spatial arrangement .
Physicochemical and Structural Insights
- Molecular Weight and Solubility : Higher molecular weight derivatives (e.g., compounds at ~453.64) may face solubility challenges, whereas the target compound (425.56) balances size and functionality .
- Aromatic Interactions : The indole and pyridine groups in the target compound could facilitate π-π stacking or hydrogen bonding, unlike thiophene or fluorinated pyridines in other analogues .
Functional Group Impact Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
